molecular formula C13H23NO3 B3258134 Ethyl (2S)-2-acetamidonon-8-enoate CAS No. 300831-20-3

Ethyl (2S)-2-acetamidonon-8-enoate

Cat. No.: B3258134
CAS No.: 300831-20-3
M. Wt: 241.33 g/mol
InChI Key: KGONZHSGCSNOBH-LBPRGKRZSA-N
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Description

Ethyl (2S)-2-acetamidonon-8-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and an acetamido group attached to a non-8-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S)-2-acetamidonon-8-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

In this case, the carboxylic acid is (2S)-2-acetamidonon-8-enoic acid, and the esterification reaction is catalyzed by sulfuric acid or another strong acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability. Additionally, the use of immobilized catalysts can improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-acetamidonon-8-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the non-8-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Ozone (O3) or potassium permanganate (KMnO4) can be used for oxidative cleavage of the double bond.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-acetamidonon-8-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-acetamidonon-8-enoate depends on its specific application. In enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, undergoing transformation into a product. The molecular targets and pathways involved would vary based on the enzyme and the reaction conditions.

Comparison with Similar Compounds

Ethyl (2S)-2-acetamidonon-8-enoate can be compared with other esters and amides:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl acetamidoacetate: Similar structure but with a different backbone, used in organic synthesis.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Properties

IUPAC Name

ethyl (2S)-2-acetamidonon-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-6-7-8-9-10-12(14-11(3)15)13(16)17-5-2/h4,12H,1,5-10H2,2-3H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONZHSGCSNOBH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCC=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCCC=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708229
Record name Ethyl (2S)-2-acetamidonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300831-20-3
Record name Ethyl (2S)-2-acetamidonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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